Pincainide

Beschreibung

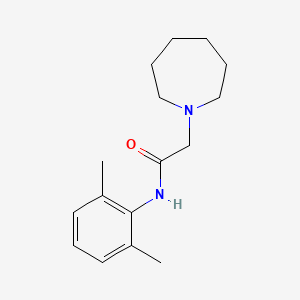

Structure

3D Structure

Eigenschaften

CAS-Nummer |

83471-41-4 |

|---|---|

Molekularformel |

C16H24N2O |

Molekulargewicht |

260.37 g/mol |

IUPAC-Name |

2-(azepan-1-yl)-N-(2,6-dimethylphenyl)acetamide |

InChI |

InChI=1S/C16H24N2O/c1-13-8-7-9-14(2)16(13)17-15(19)12-18-10-5-3-4-6-11-18/h7-9H,3-6,10-12H2,1-2H3,(H,17,19) |

InChI-Schlüssel |

RJOUHGWLHPOQSA-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCCCCC2 |

Kanonische SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCCCCC2 |

Andere CAS-Nummern |

83471-41-4 |

Synonyme |

2-(hexahydroazepine)-N-(2,6-dimethylphenyl)acetamide IQB M 81 IQB-M 81 IQB-M-81 pincainide |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Derivatization of Pincainide Analogues

Retrosynthetic Analysis and Key Precursor Identification for Pincainide Synthesis

A retrosynthetic analysis of this compound suggests key disconnections that lead to readily available precursors. The amide linkage can be envisioned as arising from the reaction between an activated carboxylic acid derivative and an amine. The this compound structure contains a 2,6-dimethylaniline (B139824) core, an acetamide (B32628) linker, and an azepane ring.

A primary retrosynthetic disconnection could be made at the amide bond, leading to the identification of 2-(azepan-1-yl)acetic acid or a reactive derivative (e.g., acid chloride or ester) and 2,6-dimethylaniline as potential precursors. Alternatively, the disconnection could be placed between the methylene (B1212753) group and the azepane nitrogen, suggesting a reaction between N-(2,6-dimethylphenyl)-2-chloroacetamide (or a similar leaving group) and azepane.

Based on related syntheses of amino anilides and similar structures, key precursors likely include:

2,6-dimethylaniline: This provides the substituted aniline (B41778) moiety.

Haloacetyl halide (e.g., chloroacetyl chloride): This can be used to introduce the two-carbon linker and a leaving group for subsequent amination.

Azepane: This cyclic amine provides the seven-membered ring structure.

Related synthetic strategies for similar compounds, such as N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide (a lidocaine (B1675312) derivative), involve the reaction of a haloacetyl-2,6-xylidine with a cyclic amine like piperazine. google.comgoogle.com This supports the approach utilizing N-(2,6-dimethylphenyl)-2-haloacetamide and azepane as key precursors for this compound. Another approach in the synthesis of a this compound analog involved the preparation of the azepine ring, followed by substitution with the aromatic group and formation of the acetamide. smolecule.com

Optimized Synthetic Pathways for this compound and Its Stereoisomers

While this compound itself is achiral smolecule.com, optimized synthetic pathways would focus on efficient coupling of the key precursors and purification of the final product. A plausible synthetic route could involve the acylation of 2,6-dimethylaniline with a haloacetyl halide, followed by the reaction of the resulting N-(2,6-dimethylphenyl)-2-haloacetamide with azepane.

Plausible Synthetic Route (General Scheme):

The optimization of such a pathway would involve selecting appropriate reaction conditions, solvents, and catalysts to maximize yield and purity and minimize side product formation. For instance, the reaction between the haloacetamide and the cyclic amine could be carried out under basic conditions to facilitate the nucleophilic substitution.

Since this compound is achiral, the concept of stereoisomers does not apply to the parent compound. However, the synthesis of chiral analogues or derivatives would necessitate the development of stereoselective synthetic methods. This could involve:

Using chiral precursors.

Employing chiral catalysts or auxiliaries to induce asymmetry during key bond-forming steps. rsc.orgresearchgate.netnih.govchemrxiv.orgacs.org

Kinetic resolution of racemic mixtures.

Detailed research findings on optimized pathways specifically for this compound are not extensively available in the public domain, but general principles from the synthesis of similar amino anilides would be applicable.

Structure Activity Relationship Sar Elucidations for Pincainide and Its Analogues

Correlative Analysis between Pincainide's Molecular Architecture and Biological Activity

The biological activity of this compound as an antiarrhythmic is primarily attributed to its interaction with cardiac ion channels, most notably voltage-gated sodium channels (Nav1.5). ahajournals.orgnih.govmsdmanuals.comwikipedia.orglecturio.commdpi.com The molecular architecture of this compound facilitates this interaction. The lipophilic 2,6-dimethylphenyl ring and the ionizable tertiary amine within the azepane ring are key components characteristic of many compounds that interact with the hydrophobic and hydrophilic regions of ion channels. nih.govrsc.org The amide linker provides structural rigidity and orientational constraints between these regions.

Studies on structurally similar compounds like lidocaine (B1675312) have shown that the presence and position of substituents on the aromatic ring significantly influence activity. researchgate.netrsc.orgrsc.org The 2,6-dimethyl substitution on the phenyl ring in both lidocaine and this compound is known to affect the electronic and steric properties of this region, impacting its interaction with the sodium channel binding site. researchgate.netnih.gov The amide linker's chemical nature and the length and flexibility of the chain connecting the amide to the amine also play a role in positioning the molecule correctly within the channel pore or binding site. researchgate.netrsc.org The nature of the terminal amine group (the azepane ring in this compound) dictates its basicity and lipophilicity, affecting its ability to access and interact with the channel in different states (e.g., open or inactivated states). researchgate.netnih.govnih.gov The pKa of the amine determines the degree of ionization at physiological pH, which is crucial for interacting with charged residues within the channel or membrane.

While specific quantitative correlations for this compound analogues are not detailed in the search results, the general principle holds that systematic modifications to each part of the molecule—the aromatic ring, the amide linker, and the azepane ring—would be expected to alter its physicochemical properties (e.g., lipophilicity, electronic distribution, steric bulk) and, consequently, its binding affinity and kinetic interactions with cardiac ion channels, thereby modulating its antiarrhythmic activity.

Identification of Pharmacophoric Elements within this compound Structure

Based on its structure and the known SAR of related antiarrhythmic and local anesthetic agents, the key pharmacophoric elements of this compound are likely to include:

Aromatic Ring (2,6-dimethylphenyl): This lipophilic region is essential for interaction with hydrophobic pockets within the ion channel protein. The dimethyl substitutions at the ortho positions influence the orientation of the aromatic ring relative to the rest of the molecule and the protein binding site, and also impact metabolic stability. researchgate.netrsc.orgrsc.org

These elements, arranged in a specific three-dimensional orientation, constitute the pharmacophore responsible for this compound's interaction with its biological targets, particularly voltage-gated sodium channels.

Rational Design Principles for Modulating this compound's Preclinical Activity

Rational design of this compound analogues to modulate preclinical activity would involve targeted structural modifications based on the identified pharmacophoric elements and the desired changes in activity or selectivity. Principles guiding such design could include:

Modification of the Aromatic Ring: Varying the substituents on the phenyl ring (e.g., changing the position or nature of the alkyl groups, introducing halogens or electron-withdrawing/donating groups) can alter lipophilicity, electronic properties, and steric bulk, influencing binding affinity and potential metabolic pathways. researchgate.netrsc.orgrsc.org

Alteration of the Amide Linker: Modifying the linker (e.g., replacing the amide with an ester or other functional groups, changing the length or flexibility of the chain) can affect the distance and orientation between the aromatic ring and the amine, as well as influence metabolic stability and interactions with the binding site. rsc.org

Variation of the Amine-Containing Ring: Changing the size or nature of the heterocyclic ring containing the tertiary amine (e.g., replacing the azepane with piperidine, piperazine, or acyclic amines) can impact lipophilicity, basicity, and steric fit within the ion channel pore. researchgate.netrsc.orgrsc.org This can influence the mode and kinetics of channel block.

Stereochemistry: While this compound is described as achiral nih.gov, introducing chiral centers in analogues could lead to stereoisomers with different biological activities due to specific interactions with the chiral environment of the protein binding site. rsc.org

By systematically exploring these structural variations and evaluating the resulting analogues in preclinical assays (e.g., electrophysiological studies on cardiac ion channels, in vivo antiarrhythmic models), researchers can establish detailed SARs and rationally design compounds with improved potency, selectivity for specific ion channel subtypes, or altered pharmacokinetic properties.

Impact of Substituent Variations on Ion Channel Interaction Profiles

Substituent variations in this compound and its analogues are expected to significantly impact their interaction profiles with ion channels, particularly voltage-gated sodium channels. Based on SAR studies of similar compounds:

Lipophilicity: Changes in lipophilicity, often influenced by modifications to the aromatic ring and the amine-containing group, can affect the compound's ability to partition into the cell membrane and access its binding site within the channel. nih.govrsc.org Highly lipophilic compounds may accumulate in the membrane, while less lipophilic ones may have better access to intracellular binding sites when the channel is open. nih.govrsc.org

Electronic Properties and Basicity: Substituents can alter the electronic distribution of the molecule and the basicity of the tertiary amine. rsc.org The ionization state of the amine is critical for its interaction with charged residues in the channel pore. Changes in pKa can affect the fraction of ionized drug available to interact with the channel at a given pH.

Steric Bulk: Modifications that increase the steric bulk of the molecule, especially around the aromatic ring or the amine-containing ring, can influence its ability to fit into the ion channel binding site and may affect the kinetics of binding and unbinding. researchgate.netnih.gov

Hydrogen Bonding and Other Interactions: The presence and position of functional groups capable of forming hydrogen bonds or other specific interactions with amino acid residues in the channel protein can contribute to binding affinity and selectivity. researchgate.netresearchgate.net

These variations can lead to differences in the potency of channel block, the state-dependence of block (e.g., preferential binding to open or inactivated states), and the kinetics of block and unblock. For example, studies on lidocaine analogues have shown that modifications can affect the rate at which the drug binds to and dissociates from the sodium channel, influencing the degree of use-dependent block. researchgate.netresearchgate.net Understanding these relationships is vital for designing analogues with desired electrophysiological profiles for specific antiarrhythmic applications.

Molecular and Cellular Mechanistic Characterization of Pincainide Action

Elucidation of Pincainide's Modulatory Effects on Cardiac Ion Channels

Cardiac ion channels, including Nav and Kv channels, are integral to the generation and propagation of the cardiac action potential. cvphysiology.comfrontiersin.orgeaspublisher.com Modulatory effects on these channels can significantly impact heart rhythm. cvphysiology.comfrontiersin.orgnih.gov this compound has been studied to understand how it influences the function of these critical proteins. biorxiv.org

Voltage-Gated Sodium Channel (Nav) Interaction Dynamics

Voltage-gated sodium channels (Nav) are responsible for the rapid depolarization phase of the cardiac action potential. cvphysiology.comfrontiersin.orgnih.govnih.gov The primary cardiac sodium channel isoform is Nav1.5. frontiersin.orgnih.govnih.gov Antiarrhythmic drugs often target these channels to alter cardiac excitability. cvphysiology.comnih.govnih.govbiorxiv.org

State-Dependent Blockade Mechanisms

This compound's interaction with Nav channels is characterized by state-dependent blockade. This means that the drug's affinity for the channel varies depending on the channel's conformational state (resting, open, or inactivated). nih.govresearchgate.netmdpi.com Drugs exhibiting higher affinity for open or inactivated states compared to the resting state are considered to have use-dependent block, where the block becomes more pronounced at higher heart rates or stimulation frequencies. nih.govresearchgate.net This mechanism is a common feature of many antiarrhythmic drugs targeting Nav channels. biorxiv.orgnih.govctdbase.org

Voltage-Gated Potassium Channel (Kv) Modulation

Voltage-gated potassium channels (Kv) play a critical role in the repolarization phase of the cardiac action potential. cvphysiology.comfrontiersin.orgnih.govwikipedia.org Modulation of Kv channels can affect action potential duration and thus influence cardiac rhythm. cvphysiology.comfrontiersin.orgnih.govwikipedia.org this compound has also been reported to interact with these channels. metrionbiosciences.comnih.gov

Effects on Rapid Delayed Rectifier Current (IKr)

The rapid delayed rectifier potassium current (IKr), mediated by Kv11.1 channels (hERG), is a key component of cardiac repolarization. nih.govnih.gov Blockade of IKr is a common mechanism by which some antiarrhythmic drugs exert their effects, although excessive IKr block can lead to delayed repolarization and proarrhythmic risk. nih.govnih.gov Studies investigating this compound's effects on cardiac ion channels have included assessments of its impact on IKr. biorxiv.orgnih.gov

Modulation of Transient Outward Current (Ito)

Information specifically detailing this compound's direct modulation of the transient outward current (Ito) was not identified in the consulted literature.

Voltage-Gated Calcium Channel (Cav) Interactions

The mechanism of action of this compound generally involves the modulation of ion channels in the heart. ontosight.ai However, specific research findings detailing this compound's direct interactions with voltage-gated calcium channels (Cav) were not found in the provided search results. Voltage-gated calcium channels are integral to coupling electrical signals at the cell surface to intracellular physiological events, mediating calcium influx in response to membrane depolarization and regulating processes such as contraction, secretion, and neurotransmission. nih.gov

Potential Effects on L-Type Calcium Channels (Cav1.2)

While L-type calcium channels, particularly Cav1.2, are significant in cardiac function and are the predominant calcium channel type in working cardiac myocytes, mediating calcium influx essential for excitation-contraction coupling researchgate.netnih.govmdpi.com, specific data on the potential effects of this compound on Cav1.2 channels were not available in the search results. Cav1.2 channels are known to be regulated by various mechanisms, including interactions with calmodulin and protein kinases researchgate.netmdpi.com.

This compound's Influence on Myocardial Action Potential Dynamics

Anti-arrhythmic agents like this compound influence the electrical properties of myocardial cells, which are characterized by their action potentials. ontosight.ai The cardiac action potential involves a sequence of ion movements across the cell membrane, resulting in depolarization and repolarization phases. cvphysiology.comwikipedia.org

Action Potential Duration (APD) Alterations in Isolated Preparations

Research specifically detailing this compound's alterations on action potential duration (APD) in isolated myocardial preparations was not identified in the provided search results. Studies on isolated heart preparations are valuable for assessing the effects of compounds on cardiac electrophysiology in a controlled environment. nih.govsouthalabama.edu APD is a critical parameter reflecting the duration of electrical activity in cardiac cells, and its changes can impact heart rhythm. ditrare.de

Effective Refractory Period (ERP) Modifications in Preclinical Models

Specific information regarding this compound's modifications of the effective refractory period (ERP) in preclinical models was not found in the consulted literature. The ERP is the period during which a cardiac muscle cell is unable to generate a new action potential, playing a crucial role in preventing re-entrant arrhythmias. ditrare.detaylorandfrancis.com Preclinical models are utilized to study the effects of pharmacological agents on cardiac electrical properties, including ERP. ditrare.deresearchgate.netnih.gov

Preclinical Electrophysiological Investigations of Pincainide

In Vitro Electrophysiological Assessments in Isolated Cardiac Myocytes

In vitro studies using isolated cardiac myocytes are fundamental for examining the direct effects of pincainide at the cellular level. These experiments allow for controlled conditions to assess how the compound influences the electrical activity of individual heart muscle cells.

Patch-Clamp Recordings of Ion Currents in Cultured Cells

Patch-clamp recording is a key technique used to study ionic currents in isolated living cells, including cardiomyocytes. wikipedia.orguk.com This method involves using a glass pipette to form a high-resistance seal (gigaseal) with the cell membrane, electrically isolating a patch of membrane or providing access to the whole cell. wikipedia.orguk.comleica-microsystems.comsaskoer.cathe-scientist.com By controlling the voltage across the membrane (voltage clamp) or the current flowing through it (current clamp), researchers can measure the activity of single ion channels or the sum of currents from multiple channels. wikipedia.orguk.comsaskoer.ca

While specific detailed findings for this compound using patch-clamp in cultured cardiac myocytes were not extensively detailed in the search results, the technique itself is well-established for assessing the impact of compounds on voltage-gated ion channels, such as those responsible for sodium, potassium, and calcium currents, which are critical for cardiac action potentials. wikipedia.orguk.comnih.gov Studies on other compounds structurally related to local anesthetics, like lidocaine (B1675312) (a beta-amino anilide similar in class to this compound), have utilized patch-clamp to demonstrate inhibition of sodium influx in vascular smooth muscle, suggesting a potential mechanism of action for related compounds. ctdbase.orgnih.gov

Microelectrode Array (MEA) Analysis of Cardiac Cell Networks

Microelectrode array (MEA) systems provide a non-invasive, label-free method for recording the extracellular electrical activity of cultured cell networks, including cardiomyocytes. rhinobio.co.kraxolbio.comaxionbiosystems.comnih.gov MEAs consist of a grid of electrodes embedded in the culture surface, allowing simultaneous recording from multiple locations across the cell network. axionbiosystems.comnih.gov This technique is valuable for assessing integrated electrophysiological responses, such as field potential duration, beat period, and the detection of arrhythmias, in a high-throughput format. rhinobio.co.kraxolbio.comnih.goveurofins.com

MEA analysis can capture parameters like beat period (BP), depolarization spike amplitude (AMP), and field potential duration (FPD), including rate-corrected FPD (FPDc). nih.gov The occurrence of early afterdepolarizations (EADs), a type of abnormal electrical activity that can lead to arrhythmias, can also be noted. rhinobio.co.krnih.gov MEA studies using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are increasingly used in preclinical cardiac safety assessments to predict proarrhythmic risk. nih.goveurofins.combiorxiv.org While specific MEA data for this compound were not found, this technique is broadly applicable to evaluate the effects of compounds on the collective electrical behavior of cardiac cell populations. axolbio.comeurofins.com

Ex Vivo Electrophysiological Characterization in Isolated Organs

Ex vivo studies using isolated heart preparations, such as the Langendorff-perfused heart model, allow for the assessment of this compound's effects on the electrical activity of the intact organ under controlled conditions, free from systemic influences. nih.govinnovationsgesellschaft.chnih.govwikipedia.org

Langendorff-Perfused Heart Model Studies

The Langendorff-perfused heart model is a well-established ex vivo technique where the heart is removed from an animal and perfused retrogradely through the aorta with an oxygenated buffer solution. nih.govinnovationsgesellschaft.chnih.govwikipedia.org This method maintains the heart's viability and allows for the continuous monitoring of electrophysiological parameters, such as heart rate, conduction intervals, and the susceptibility to induced arrhythmias. nih.govinnovationsgesellschaft.chwikipedia.org It is a useful tool for studying the direct effects of drugs on cardiac function and electrophysiology in an integrated organ context. innovationsgesellschaft.chwikipedia.org

Isolated Atrial and Ventricular Tissue Preparations

Isolated atrial and ventricular tissue preparations allow for detailed electrophysiological studies on specific regions of the heart. These preparations can be used to measure action potentials and conduction velocity in different cardiac tissues. Studies on isolated tissues can provide insights into the regional effects of a compound and its potential to affect atrial or ventricular arrhythmias. nih.govescardio.org

Research using isolated tissues has been instrumental in understanding the electrical properties of different cardiac regions and how they are affected by various factors and compounds. nih.govescardio.org For example, studies have investigated the secretome of atrial epicardial adipose tissue and its effects on the electrophysiology of neonatal rat ventricular myocytes, demonstrating altered potassium currents and conduction velocity. nih.gov While direct information on this compound studies using isolated atrial or ventricular tissue was not found, this type of ex vivo preparation is a standard approach in cardiac electrophysiology research to characterize drug effects on tissue-level electrical properties.

In Vivo Electrophysiological Studies in Animal Models of Arrhythmia

In vivo studies in animal models of arrhythmia are crucial for evaluating the effects of this compound in a complex, integrated physiological system. These models aim to mimic human arrhythmias and assess the compound's ability to prevent or terminate these rhythm disturbances. Various animal species and arrhythmia models are utilized in preclinical research. nih.govnih.gov

In vivo electrophysiological studies typically involve programmed electrical stimulation (PES) to induce and characterize arrhythmias. nih.govnih.govnih.gov Catheters are placed in different chambers of the heart to record intracardiac electrograms and deliver electrical stimuli. nih.govcardionerds.com This allows for the assessment of conduction properties, refractoriness, and the inducibility of supraventricular and ventricular tachyarrhythmias. nih.govnih.govnih.gov

Animal models, such as mice, rabbits, and pigs, are used to study different aspects of arrhythmia pathophysiology and evaluate potential therapies. nih.gov Mice are often used for genetic investigations and early mechanistic studies, while rabbits are suitable for studying ion channel function and re-entrant arrhythmias. nih.gov Pigs, with their cardiac physiology more similar to humans, are valuable for preclinical translational studies. researchgate.netnih.gov

Assessment of Arrhythmia Induction Thresholds in Preclinical Species

Studies assessing arrhythmia induction thresholds in preclinical species aim to determine the electrical stimulus required to induce arrhythmias when the heart is exposed to this compound. Changes in these thresholds can indicate the compound's influence on myocardial excitability and its potential to either prevent or, in some cases, facilitate the onset of arrhythmias. While the provided search results discuss arrhythmia induction in animal models generally, specific data on this compound's effect on induction thresholds in various preclinical species were not explicitly detailed mdpi.comfrontiersin.orgnih.govnih.govnih.gov. Research in this area often involves programmed electrical stimulation in isolated heart preparations or in vivo models to identify the minimum stimulus strength, duration, or coupling interval required to trigger sustained arrhythmias like ventricular tachycardia or fibrillation.

Evaluation of Spontaneous Arrhythmia Reduction in Animal Models

Evaluation of spontaneous arrhythmia reduction in animal models investigates this compound's capacity to decrease the frequency or severity of naturally occurring or experimentally induced arrhythmias without external electrical triggers. Animal models are instrumental in this research, allowing for the study of antiarrhythmic compounds against various types of arrhythmias arising from different underlying mechanisms mdpi.comfrontiersin.orgnih.govnih.gov. While the search results highlight the use of animal models in antiarrhythmic drug testing and the study of spontaneous arrhythmias in species like dogs, minipigs, and non-human primates, specific detailed findings regarding this compound's effects on spontaneous arrhythmia reduction were not prominently featured mdpi.comfrontiersin.orgnih.govnih.govresearchgate.net. Studies in this area would typically involve monitoring animals with a propensity for spontaneous arrhythmias via techniques like telemetry and quantifying the change in arrhythmia burden after administration of this compound.

Preclinical Pharmacodynamic and Pharmacokinetic Analysis of Pincainide Non Human Focus

Pharmacodynamic Effects in Non-Human Mammalian Systems

The preclinical pharmacodynamic profile of pincainide has been primarily investigated in rodent models, with a focus on its effects on vascular smooth muscle.

Dose-Response Relationships in Animal Models for Electrophysiological Endpoints

In studies utilizing isolated rat aorta, this compound demonstrated a dose-dependent inhibitory effect on contractions induced by both noradrenaline and high potassium concentrations. nih.gov This inhibition was observed with this compound concentrations ranging from 10 to 10 M. nih.gov The compound was effective at inhibiting contractions whether it was administered before or after the contracting agent. nih.gov Furthermore, this compound was shown to inhibit calcium-induced contractions in potassium-depolarized aortic preparations, as well as the spontaneous mechanical activity in rat portal veins. nih.gov

Detailed electrophysiological studies on cardiac tissue in animal models, such as effects on action potential duration, ion channel currents, and conduction velocity, are not extensively detailed in the available scientific literature.

Table 1: Dose-Dependent Inhibition of Induced Contractions by this compound in Rat Aorta

| Concentration of this compound (M) | Agonist | Observed Effect |

|---|---|---|

| 10(^{-5}) to 10(^{-2}) | Noradrenaline | Dose-dependent inhibition of contraction |

| 10(^{-5}) to 10(^{-2}) | High Potassium | Dose-dependent inhibition of contraction |

| Not specified | Calcium (in K(^{+})-depolarized aorta) | Inhibition of contraction |

Target Engagement Studies in Preclinical Tissues

Direct binding assays to specific ion channel subunits or receptor proteins to definitively identify and characterize the molecular targets of this compound in preclinical tissues are not widely reported in the available literature.

Preclinical Pharmacokinetic Profiles in Animal Models

Detailed information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in laboratory animals is not extensively available in the public scientific literature. The following sections reflect a lack of specific data for this compound.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Laboratory Animals

Comprehensive studies detailing the ADME profile of this compound in common laboratory animal models such as rats, mice, dogs, or non-human primates have not been widely published. Information regarding its oral bioavailability, plasma protein binding, and major routes of elimination is not readily accessible.

Tissue Distribution and Accumulation in Non-Human Species

There is a lack of specific data from in vivo studies in non-human species that describe the tissue distribution patterns and potential for accumulation of this compound in various organs and tissues.

Metabolic Pathways and Metabolite Identification in Animal Models

The metabolic fate of this compound in animal models, including the identification of its major metabolic pathways and the structural elucidation of its metabolites, has not been detailed in the available scientific literature.

Comparative Preclinical Pharmacology of Pincainide with Reference Antiarrhythmics

Benchmarking Pincainide's Ion Channel Selectivity and Potency against Established Agents (In Vitro)

In vitro studies are crucial for understanding a compound's direct effects on specific ion channels, which are fundamental to cardiac electrical activity. This compound has been reported to exhibit local anesthetic activity citeab.com, which typically involves the blockade of voltage-gated sodium channels (Nav channels). These channels are responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential in atrial and ventricular myocytes and the His-Purkinje system wikipedia.orgnih.govctdbase.org. Blockade of Nav1.5, the primary cardiac sodium channel isoform, is a key mechanism of Class I antiarrhythmic drugs wikipedia.orgctdbase.orgbio-techne.com.

Studies on isolated rat vascular smooth muscle indicated that this compound inhibited contractions induced by noradrenaline and high K+, suggesting effects on calcium handling akrivisbio.com. This compound at a concentration of 5 x 10-3 M inhibited 45Ca influx stimulated by noradrenaline and increased 45Ca efflux in rat aorta akrivisbio.com. This suggests that this compound can interfere with calcium movement in smooth muscle cells, potentially through effects on calcium channels or intracellular calcium stores akrivisbio.comflybase.org. While these findings are in vascular smooth muscle, calcium channels, particularly L-type calcium channels (Cav1.2), also play a significant role in cardiac electrophysiology, contributing to the plateau phase (Phase 2) of the action potential and nodal cell activity wikipedia.orgflybase.orgmims.com.

Conflicting information exists regarding this compound's effects on potassium channels. One source mentions this compound in the context of a SK4 potassium blocker probes-drugs.org. Potassium channels are critical for the repolarization phases (Phase 1, 2, and 3) of the cardiac action potential, and their modulation is the primary mechanism of Class III antiarrhythmic drugs wikipedia.orgnih.govmims.com. Pinacidil and cromakalim, known potassium channel activators, have shown the ability to suppress arrhythmias related to prolonged repolarization in preclinical models wikipedia.org.

Comparison of Electrophysiological Effects in Preclinical Models

Preclinical electrophysiological studies in cardiac models (e.g., isolated hearts, tissue preparations, or animal models) are essential to understand how a compound alters cardiac electrical activity, including parameters like action potential duration (APD), effective refractory period (ERP), and conduction velocity wikipedia.orgwikipedia.orgguidetopharmacology.orgsigmaaldrich.commybiosource.comfishersci.cafishersci.ptmdwiki.orgfishersci.camims.comidrblab.net.

The provided search results offer limited specific data on the electrophysiological effects of this compound in cardiac preclinical models. The studies found primarily describe effects on contractility and calcium movement in isolated rat vascular smooth muscle akrivisbio.comwikipedia.org. Changes in vascular smooth muscle tone can indirectly affect cardiac function through changes in afterload, but this is distinct from direct electrophysiological effects on cardiomyocytes.

In contrast, established antiarrhythmics have well-characterized electrophysiological effects in preclinical cardiac models. For example, Class I antiarrhythmics, by blocking sodium channels, typically decrease the maximum rate of rise of the action potential (Vmax) and slow conduction velocity nih.govctdbase.orgwikipedia.org. Class III agents, by blocking potassium channels, prolong APD and ERP nih.govmims.com. Class IV agents, by blocking calcium channels, primarily affect nodal tissues, slowing heart rate and AV nodal conduction nih.govflybase.orgmims.com.

Without specific studies detailing this compound's effects on cardiac APD, ERP, conduction velocity, or other electrophysiological parameters in isolated cardiac tissues or animal models, a direct comparison of its electrophysiological profile with reference antiarrhythmics in preclinical settings cannot be comprehensively made based on the provided information.

Differentiation of Mechanistic Profiles from Other Antiarrhythmic Classes

The Vaughan-Williams classification categorizes antiarrhythmic drugs based on their primary mechanism of action on cardiac ion channels and receptors wikipedia.orgnih.govthermofisher.com. Class I drugs block sodium channels, Class II block beta-adrenergic receptors, Class III block potassium channels, and Class IV block calcium channels wikipedia.orgnih.gov.

Based on the available preclinical data, this compound's mechanistic profile appears to involve effects on calcium handling, particularly in vascular smooth muscle akrivisbio.comwikipedia.org, and potentially on potassium channels probes-drugs.org. Its classification as a local anesthetic also suggests sodium channel interaction citeab.com.

If this compound significantly blocks cardiac sodium channels, it would share mechanistic similarities with Class I antiarrhythmics like Lidocaine (B1675312), Flecainide (B1672765), and Propafenone wikipedia.orgnih.govctdbase.orgwikipedia.org. The specific subclass (Ia, Ib, or Ic) would depend on its effects on action potential duration and binding kinetics ctdbase.orgwikipedia.org.

If this compound has significant calcium channel blocking effects in the heart, similar to its observed effects in vascular smooth muscle, it would share characteristics with Class IV antiarrhythmics like Verapamil and Diltiazem nih.govflybase.orgmims.com. However, Class IV agents primarily target L-type calcium channels in nodal tissues.

The mention of this compound as a potential SK4 potassium blocker probes-drugs.org suggests a possible overlap with the mechanisms of some potassium channel modulators, although SK channels are distinct from the delayed rectifier potassium channels (like hERG, the target of many Class III drugs) that are the primary targets of Class III antiarrhythmics mims.comnih.gov.

Given the limited and somewhat conflicting data on this compound's effects on specific cardiac ion channels, its precise mechanistic profile within the established antiarrhythmic classes is not clearly defined in the provided preclinical literature. It may exhibit mixed ion channel activity, which is not uncommon among antiarrhythmic agents nih.gov. Further research specifically on this compound's interactions with a comprehensive panel of cardiac ion channels is needed for a clear mechanistic classification and differentiation from other antiarrhythmic classes.

Theoretical and Computational Modeling of Pincainide S Pharmacological Action

Molecular Docking and Dynamics Simulations for Pincainide-Ion Channel Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, such as an antiarrhythmic drug, and its protein target, typically an ion channel. nih.govresearchgate.net These methods are instrumental in understanding the molecular basis of a drug's mechanism of action. researchgate.net

In a hypothetical study of this compound, molecular docking would be employed to predict its binding orientation and affinity within the pore or other allosteric sites of cardiac ion channels like sodium (Nav) or potassium (Kv) channels. mdpi.com The process involves generating a three-dimensional model of this compound and computationally placing it into the binding site of a modeled ion channel structure. nih.gov Scoring functions are then used to estimate the binding energy, providing insights into the stability of the this compound-channel complex. nih.gov

Following docking, molecular dynamics (MD) simulations could be performed to observe the dynamic behavior of the this compound-ion channel complex over time. mdpi.com These simulations would model the movements of atoms and molecules, providing a more detailed picture of the interaction, including the stability of the binding pose and the conformational changes induced in the channel upon this compound binding. mdpi.com Unfortunately, no specific studies applying these methodologies to this compound have been found.

In Silico Electrophysiological Models of Cardiac Action Potential Modulation by this compound

In silico electrophysiological models are computer simulations that replicate the cardiac action potential and can be used to predict how a drug might affect cardiac rhythm. nih.govresearchgate.net These models incorporate mathematical representations of various ion channels and their currents that contribute to the action potential. nih.govresearchgate.netunibo.it

To study this compound's effects, researchers would first need experimental data on its interaction with various cardiac ion channels (e.g., IC50 values for blocking sodium, potassium, and calcium channels). This data would then be integrated into a comprehensive model of a human cardiac myocyte, such as the O'Hara-Rudy model. nih.govresearchgate.net Simulations could then predict how this compound alters the action potential duration, conduction velocity, and other electrophysiological parameters. nih.govescholarship.org Such models are valuable for assessing the potential pro-arrhythmic or anti-arrhythmic effects of a drug. unibo.it At present, there are no published in silico electrophysiological studies specifically investigating the effects of this compound.

Predictive Modeling for Novel this compound Analogues

Predictive modeling for novel analogues of a lead compound like this compound would integrate the findings from molecular docking, QSAR, and in silico electrophysiological models. The goal is to design new molecules with improved therapeutic properties, such as enhanced efficacy, greater selectivity for a specific ion channel, or a better safety profile.

This process would involve a feedback loop where:

Computational chemists design new this compound analogues in silico.

QSAR models predict the biological activity of these new analogues.

Molecular docking and dynamics simulations provide insights into their binding mechanisms.

In silico electrophysiological models predict their effects on the cardiac action potential.

This iterative process allows for the prioritization of the most promising analogues for chemical synthesis and experimental testing, thereby accelerating the drug discovery process. As with the other computational methods, there is no evidence in the scientific literature of predictive modeling being applied to the design of novel this compound analogues.

Future Research Trajectories in Preclinical Pincainide Investigation

Elucidating Novel or Subsidiary Molecular Targets of Pincainide

While this compound's principal target is the fast sodium channel (Nav1.5) responsible for the rapid depolarization of cardiac action potentials, future research will likely focus on identifying secondary or subsidiary molecular interactions. This line of inquiry is crucial, as off-target effects can contribute to both therapeutic efficacy and adverse events. A modernized view of antiarrhythmic drug action acknowledges that many agents interact with multiple ion channels.

Furthermore, research could delve into this compound's effect on the late sodium current (INaL). An enhanced late sodium current is implicated in several pathological conditions, and drugs that selectively inhibit this current can be effective antiarrhythmics with a lower risk of proarrhythmia. Determining if this compound has a differential affinity for the open, inactivated, or late-conducting states of the sodium channel could reveal a more sophisticated mechanism of action. Other potential targets for investigation include proteins that regulate sodium channel function and molecules involved in intracellular calcium homeostasis, such as the ryanodine (B192298) receptor or the sodium-calcium exchanger.

| Potential Subsidiary Target | Rationale for Investigation | Preclinical Methodologies |

| Potassium Channels (e.g., Kv, Kir) | Modulation could affect action potential repolarization, potentially reducing proarrhythmic risk. | Patch-clamp studies on heterologous expression systems (e.g., CHO, HEK cells) expressing specific K+ channel subtypes. |

| L-type Calcium Channels (Cav1.2) | Weak blockade could influence plateau phase and prevent calcium overload. | Voltage-clamp analysis in isolated cardiomyocytes or cell lines. |

| Late Sodium Current (INaL) | Preferential blockade over peak INa is a feature of newer, safer antiarrhythmics. | Specific voltage protocols in patch-clamp studies to isolate INaL. |

| Ryanodine Receptors (RyR2) | Off-target modulation could impact intracellular Ca2+ handling and arrhythmogenesis. | Calcium imaging studies (e.g., using fluorescent dyes like Fura-2) in isolated cardiomyocytes. |

| Connexins (e.g., Cx43) | Altering gap junction function could influence conduction velocity and reentry circuits. | Dye transfer assays (e.g., Lucifer yellow) in cardiomyocyte cultures; protein expression analysis. |

Development of Advanced Preclinical Models for Mechanistic Studies

Historically, preclinical cardiac research has relied heavily on animal models. However, significant physiological differences between animal and human hearts, particularly in ion channel expression and heart rate, can limit the translational relevance of findings. The future of this compound research will increasingly incorporate advanced in vitro models that more accurately replicate human cardiac physiology.

A key development is the use of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) . These cells can be generated from healthy individuals or from patients with specific genetic arrhythmia syndromes, providing a powerful "disease-in-a-dish" platform. Using hiPSC-CMs, researchers can study this compound's effects on human cardiomyocytes, investigate its efficacy in patient-specific genetic backgrounds, and perform higher-throughput toxicity screening.

Further advancements include the development of three-dimensional (3D) cardiac models, such as engineered heart tissues and organoids. These models better mimic the structural and electrotonic properties of the native myocardium. More sophisticated "heart-on-a-chip" or microfluidic devices allow for the precise control of the cellular microenvironment and the study of tissue-level phenomena like conduction and reentry in a highly controlled setting. These advanced platforms would enable a more nuanced investigation of this compound's mechanism of action and its effect on complex arrhythmic behaviors.

| Model Type | Key Advantages for this compound Research | Limitations |

| Traditional Animal Models (e.g., mouse, rabbit) | Provide systemic physiological context (pharmacokinetics, hemodynamics). | Species differences in cardiac electrophysiology (ion channels, heart rate). |

| Human iPSC-Cardiomyocytes (hiPSC-CMs) | Human-specific genetics and electrophysiology; patient-specific disease modeling. | Immature phenotype compared to adult cardiomyocytes; typically 2D monolayer culture. |

| 3D Engineered Heart Tissue (EHT) / Organoids | Mimics tissue-level architecture and cell-cell coupling; allows for measurement of contractility. | Variability in tissue structure and function; lower throughput. |

| Heart-on-a-Chip Platforms | High degree of control over microenvironment; potential for integrated functional readouts. | Complex fabrication; requires specialized equipment and expertise. |

| In Silico Computational Models | Predict drug-channel interactions and emergent cardiac electrical behavior. | Requires extensive experimental data for validation; relies on assumptions. |

Synthesis and Characterization of Next-Generation this compound Analogues with Enhanced Selectivity

A significant trajectory in preclinical pharmacology is the rational design and synthesis of new chemical entities based on an existing pharmacophore. Future research will likely involve the synthesis and characterization of next-generation this compound analogues. The primary goal would be to improve the therapeutic index by enhancing selectivity for the cardiac sodium channel (Nav1

Q & A

How can researchers formulate a PICOT-compliant research question to investigate Pincainide’s antiarrhythmic efficacy?

Methodological Answer: Use the PICOT framework to structure the question:

- P (Population): Define the target cohort (e.g., patients with atrial fibrillation).

- I (Intervention): Specify this compound dosage and administration route.

- C (Comparison): Identify control groups (e.g., placebo or standard antiarrhythmics like flecainide).

- O (Outcome): Quantify primary endpoints (e.g., reduction in arrhythmia episodes).

- T (Time): Set the study duration (e.g., 12-week follow-up).

Example: “In adults with paroxysmal atrial fibrillation (P), does 100 mg/day this compound (I) compared to placebo (C) reduce arrhythmia recurrence (O) over 12 weeks (T)?”

Reference: PICOT ensures clarity and alignment with clinical objectives .

Q. What parameters are critical in preclinical studies assessing this compound’s cardiotoxic risk?

Methodological Answer:

- In vitro assays: Measure hERG channel inhibition (IC₅₀) to predict proarrhythmic potential.

- In vivo models: Use Langendorff-perfused hearts to quantify action potential duration (APD) changes.

- Dose-response curves: Establish therapeutic index (TI) by comparing efficacy (arrhythmia suppression) and toxicity (QT prolongation).

- Control groups: Include positive controls (e.g., quinidine) and vehicle-treated cohorts .

Q. How should researchers conduct a systematic literature review to identify gaps in this compound’s pharmacokinetic (PK) data?

Methodological Answer:

- Search strategy: Use PubMed/Embase with keywords “this compound AND (pharmacokinetics OR bioavailability)” and apply filters (e.g., species, study type).

- Data extraction: Tabulate PK parameters (Cₘₐₓ, t₁/₂, AUC) across studies.

- Gap analysis: Highlight inconsistencies in metabolite profiling or drug-drug interaction data.

- Quality assessment: Use tools like SYRCLE for risk-of-bias evaluation in animal studies .

Advanced Research Questions

Q. How can researchers optimize experimental models to resolve contradictions in this compound’s efficacy across species?

Methodological Answer:

- Cross-species validation: Compare PK/PD in rodents, canines, and human cardiomyocytes.

- Mechanistic studies: Use patch-clamp electrophysiology to assess ion channel effects (Na⁺, K⁺) in different models.

- Statistical reconciliation: Apply meta-regression to adjust for covariates (e.g., heart rate, serum protein binding).

- Blinding protocols: Minimize bias by blinding investigators to treatment groups during data collection .

Q. What strategies are effective for resolving discrepancies in this compound’s therapeutic efficacy reported across clinical trials?

Methodological Answer:

- Subgroup analysis: Stratify patients by comorbidities (e.g., renal impairment) or genetic factors (CYP2D6 polymorphisms).

- Sensitivity analysis: Test robustness of results by excluding outliers or adjusting for confounding variables.

- Dose-response re-evaluation: Use Bayesian models to identify optimal dosing thresholds.

- Data transparency: Share raw ECG datasets and adjudication criteria in supplementary materials .

Q. How should longitudinal studies be designed to assess this compound’s chronic toxicity in vulnerable populations?

Methodological Answer:

- Cohort selection: Enroll high-risk groups (e.g., elderly patients with polypharmacy).

- Endpoint selection: Monitor liver/kidney function biomarkers (ALT, creatinine) and electrocardiograms (ECGs) quarterly.

- Adverse event tracking: Use standardized MedDRA terms for consistent reporting.

- Statistical power: Calculate sample size using historical toxicity rates (e.g., 5% incidence) with 80% power and α=0.05 .

Data Analysis & Reporting

Q. What statistical methods are recommended for analyzing this compound’s dose-dependent effects on cardiac repolarization?

Methodological Answer:

- Mixed-effects models: Account for intra-subject variability in repeated ECG measurements.

- ANOVA with post-hoc tests: Compare APD₉₀ changes across dose tiers.

- Error bars: Report standard deviation (SD) or confidence intervals (CI) for transparency.

- Graphical representation: Use Bland-Altman plots to visualize agreement between assays .

Q. How can researchers ensure reproducibility when publishing this compound’s experimental protocols?

Methodological Answer:

- Detailed appendices: Include step-by-step protocols for compound synthesis, purity verification (HPLC/MS), and in vivo dosing.

- Reagent validation: Certify batch numbers for critical reagents (e.g., this compound analogs).

- Data repositories: Deposit raw electrophysiology datasets in platforms like Zenodo or Figshare.

- Ethical compliance: Adhere to ARRIVE guidelines for animal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.